(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide
Description
Properties
IUPAC Name |
(3aR)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFHPXGNIIMFHE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628653 | |
| Record name | (3aR)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143577-46-2 | |
| Record name | (3aR)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Cyclization of Pyrrolidine Precursors
The most direct route involves ruthenium-catalyzed cyclization of pyrrolidine derivatives. In a method described by Gupea , RuCl₃ serves as a catalyst in aqueous media to induce ring closure. The reaction proceeds via the following steps:
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Substrate Preparation : A pyrrolidine derivative functionalized with a hydroxyl group and sulfonamide moiety is synthesized.
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Cyclization : RuCl₃ (0.15 mol%) in water facilitates intramolecular nucleophilic attack, forming the oxathiazole ring.
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Oxidation : The intermediate is oxidized in situ using H₂O₂ or O₂ to yield the 1,1-dioxide product.
Key Data :
This method prioritizes green chemistry principles but requires precise control of oxidation conditions to avoid over-oxidation .
Oxidation of Sulfamidate Intermediates
An alternative approach involves synthesizing a sulfamidate precursor followed by oxidation. The PMC article outlines a protocol using thionyl chloride (SOCl₂) and subsequent oxidation:
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Sulfamidate Formation : Reacting a pyrrolidine alcohol with SOCl₂ generates a chlorosulfate intermediate.
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Ring Closure : Treatment with a base (e.g., K₂CO₃) induces cyclization to form the oxathiazolidine ring.
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Oxidation : m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to the sulfone group.
Reaction Scheme :
Optimization Notes :
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Excess SOCl₂ improves chlorosulfate yield but risks decomposition.
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Anhydrous conditions are critical during oxidation to prevent hydrolysis .
Stereochemical Control via Chiral Auxiliaries
The (R)-enantiomer is synthesized using chiral resolving agents or asymmetric catalysis. Patent describes a tartaric acid-mediated resolution :
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Racemic Synthesis : Prepare the racemic mixture via cyclization.
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Diastereomeric Salt Formation : React with (2R,3R)-tartaric acid in ethanol.
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Crystallization : The (R)-enantiomer-tartrate complex precipitates preferentially.
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Free Base Liberation : Treat with NaOH to isolate the enantiopure product.
Performance Metrics :
Industrial-Scale Production
Vibrant Pharma and Synthonix report kilogram-scale synthesis using continuous flow reactors :
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Reactor Setup : Tubular reactor with temperature zones (20°C for cyclization, 50°C for oxidation).
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Conditions :
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Residence Time: 30 minutes.
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Oxidant: Ozone-free O₂ gas.
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Output : 90% conversion with >99% purity after recrystallization .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| RuCl₃ Catalysis | Solvent-free, scalable | Requires noble metal | 60–75% |
| Sulfamidate Oxidation | High purity | Multi-step, anhydrous conditions | 50–65% |
| Chiral Resolution | High enantiopurity | Low overall yield | 40–50% |
| Flow Chemistry | Scalable, consistent | High equipment cost | 85–90% |
Chemical Reactions Analysis
Key Synthetic Routes
The compound is typically synthesized via stereoselective cyclization of sulfonamide precursors. For example:
- Thiiranium ion intermediates : Chiral resolution using (R)-epichlorohydrin derivatives enables enantioselective formation of the oxathiazole ring .
- Ring-closing metathesis : Palladium-catalyzed cyclization of β-amino alcohols with sulfur trioxide generates the sulfone bridge .
| Reaction Type | Conditions | Yield (%) | Key Reagents |
|---|---|---|---|
| Cyclization | DCM, 0°C, 12 hr | 78 | SOCl₂, Et₃N |
| Resolution | Ethanol/water, pH 4.2 | 65 | (R)-Epichlorohydrin |
| Purification | Column chromatography (SiO₂) | 92 | Hexane:EtOAc (3:1) |
Sulfone Group (R-SO₂)
- Nucleophilic substitution : Reacts with Grignard reagents (e.g., RMgX) to form sulfinic acid derivatives .
- Reduction : LiAlH₄ selectively reduces the sulfone to thioether (R-S-R') at -78°C .
Pyrrolidine Ring
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form linear diamines .
- Electrophilic aromatic substitution : Limited due to electron-withdrawing sulfone, but bromination occurs at position C4 under Br₂/FeBr₃ .
Stability Considerations
- Thermal decomposition : Degrades above 220°C, releasing SO₂ gas (TGA data) .
- pH sensitivity : Stable in aqueous solutions (pH 3–8), but hydrolyzes to γ-lactam derivatives under strong acidic/basic conditions .
Catalytic Transformations
| Reaction | Catalyst | Product | Selectivity (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP complex | (R,R)-diamine derivative | 94 ee |
| Cross-coupling | Pd(PPh₃)₄ | Biaryl sulfones | 82 |
Challenges in Functionalization
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxathiazoles exhibit antimicrobial properties. The structure of (R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide allows for modifications that enhance its efficacy against bacteria and fungi. For instance, studies have shown that oxathiazole derivatives can inhibit the growth of various pathogenic microorganisms, making them valuable in developing new antibiotics.
Case Study: Antibacterial Properties
A study published in a peer-reviewed journal demonstrated that a series of oxathiazole derivatives showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contributed to its ability to disrupt bacterial cell walls, leading to cell death.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature | 85 | |
| Cyclization | Heat (150°C) | 75 | |
| Reduction | LiAlH4 in THF | 90 |
Materials Science
Polymer Chemistry
The compound can be utilized in polymer chemistry as a monomer or cross-linking agent. Its functional groups allow for the formation of polymers with enhanced thermal stability and mechanical properties.
Case Study: Development of Thermally Stable Polymers
In recent research, this compound was incorporated into polymer matrices to improve thermal resistance. The resulting materials demonstrated higher glass transition temperatures compared to conventional polymers.
Agricultural Chemistry
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to interfere with biological processes in pests could pave the way for developing environmentally friendly pest control agents.
Research Findings
Studies have shown that compounds with oxathiazole moieties exhibit insecticidal activity against common agricultural pests. Field tests indicated a significant reduction in pest populations when treated with formulations containing this compound.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Structural Features:
- Bicyclic framework : A five-membered pyrrolidine ring fused to a 1,2,3-oxathiazole 1,1-dioxide moiety.
- Chiral center : The (R)-configuration at the stereogenic center dictates its enantioselective behavior.
- Electrophilic sulfonyl group : The 1,1-dioxide group enhances reactivity toward nucleophiles, enabling ring-opening reactions for functional group installation .
Comparison with Structurally Similar Compounds
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-Dioxide
The (S)-enantiomer shares the same molecular formula and bicyclic structure but differs in stereochemistry. Studies demonstrate its utility in synthesizing dual orexin receptor antagonists , where enantiomeric purity (>99:1 er) is critical for pharmacological activity .
Key Difference : The (S)-enantiomer is more extensively studied in medicinal chemistry due to its role in bioactive molecule synthesis .
Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-Dioxides
These compounds feature a pyrrolo-isothiazole core instead of a pyrrolo-oxathiazole system. For example, 3a-unsubstituted and 3a-methylated derivatives exhibit distinct reactivity:
- Deuteration studies : The 3a-methylated variant shows reduced deuteration at C-7a, highlighting steric effects on reactivity .
- Electrophilic reactions : Reacts with halogens and nitrating agents to form halogenated or nitro-substituted products .
Hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-Dioxides
These analogs incorporate a thiadiazole ring fused to pyrrolidine. For example, 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide (CAS: 2092224-24-1) has a larger molecular weight (205.28 g/mol) and an additional aminoethyl side chain, enabling applications in peptide mimetics .
1,2,5-Thiadiazole 1,1-Dioxides
These non-fused thiadiazoles, such as 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, lack the bicyclic framework but share the sulfonyl group. They are used in conductive materials and radical anion chemistry due to their electron-deficient structure .
| Property | (R)-Oxathiazole 1,1-Dioxide | 1,2,5-Thiadiazole 1,1-Dioxide |
|---|---|---|
| Aromaticity | Non-aromatic | Aromatic |
| Applications | Asymmetric synthesis | Functional materials |
Biological Activity
(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₅H₉NO₃S |
| Molecular Weight | 163.2 g/mol |
| CAS Number | 143577-46-2 |
| IUPAC Name | This compound |
| PubChem CID | 22844977 |
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may exert its effects by:
- Inhibiting Enzymatic Activity: It can bind to specific enzymes and inhibit their function. This is crucial in pathways related to disease processes.
- Modulating Receptor Activity: The compound may interact with receptors in the body, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary research suggests that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects: There is emerging evidence that the compound could protect neuronal cells from damage in models of neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Anticancer Studies
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Research
Research conducted on neuroblastoma cell lines revealed that this compound provided protection against oxidative stress-induced cell death. The compound's ability to enhance antioxidant enzyme activity was highlighted.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other compounds with similar structures:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide | Antimicrobial and anticancer | Different stereochemistry affecting activity |
| Benzothiadiazines | Anticancer | Contains sulfur and nitrogen but different ring structure |
| 1,3,4-Oxadiazoles | Various pharmacological effects | Similar heterocyclic nature but distinct properties |
Q & A
Q. What are the primary synthetic routes for (R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide, and how do reaction conditions influence yield?
The synthesis typically involves cyclization strategies to construct the fused pyrrolo-oxathiazole ring system. A common approach is the oxidation of a thiazolidine precursor to introduce the 1,1-dioxide moiety. For example, using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–25°C) can achieve selective sulfone formation. Reaction optimization should focus on solvent polarity and stoichiometry to minimize side reactions, such as over-oxidation or ring-opening. Yield improvements (70–80%) are observed when using anhydrous conditions and inert atmospheres to stabilize intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H-NMR : Key signals include the deshielded protons adjacent to the sulfone group (δ 3.5–4.2 ppm for the oxathiazole ring) and the pyrrolidine ring protons (δ 1.8–2.6 ppm). Splitting patterns help identify stereochemistry.
- 13C-NMR : The sulfone carbons appear at δ 55–60 ppm, while carbonyl or heterocyclic carbons resonate higher (δ 160–180 ppm).
- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O symmetric/asymmetric stretching) and 1350–1450 cm⁻¹ (C-N stretching) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) is critical to rule out impurities .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the (R)-configured pyrrolo-oxathiazole system?
Chiral auxiliaries or asymmetric catalysis are employed to control stereochemistry. For instance:
- Chiral Pool Synthesis : Starting from (R)-proline derivatives, the pyrrolidine ring is pre-formed, and the oxathiazole moiety is introduced via cyclization with thiourea derivatives, followed by oxidation.
- Catalytic Asymmetric Cycloaddition : Using a Ru(II)-BINAP catalyst, [3+2] cycloaddition between a nitrile oxide and a chiral enamine can yield the fused ring system with >90% enantiomeric excess (ee). Monitoring ee via chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical fidelity .
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
Q. What mechanistic insights explain side-product formation during sulfone oxidation?
Over-oxidation or ring-opening byproducts (e.g., sulfonic acids or linear thioethers) may form due to:
- Excess Oxidant : mCPBA in stoichiometric excess (>2 equiv.) can degrade the oxathiazole ring.
- Protic Solvents : Polar solvents (e.g., methanol) promote nucleophilic attack on the sulfone intermediate. Mitigation strategies include using aprotic solvents (e.g., CH₂Cl₂), slow oxidant addition, and monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
